ethyl 4-(2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate
Description
Ethyl 4-(2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate (CAS: 886929-93-7) is a heterocyclic compound with the molecular formula C24H22ClN5O3S and a molecular weight of 495.98 g/mol . Structurally, it features a 1,2,4-triazole core substituted with a 1H-pyrrol-1-yl group at position 4, a sulfur-linked acetamido bridge, and an ethyl benzoate ester. The presence of the 4-chlorobenzyl group on the triazole ring distinguishes it from simpler analogs .
Properties
IUPAC Name |
ethyl 4-[[2-[(4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S/c1-2-25-16(24)13-5-7-14(8-6-13)19-15(23)11-26-17-20-18-12-22(17)21-9-3-4-10-21/h3-10,12H,2,11H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHOVQXCGSSVHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=CN2N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole and triazole intermediates, followed by their coupling with benzoate derivatives under specific reaction conditions. The reaction conditions often include the use of solvents like ethanol or dichloromethane, catalysts such as palladium or copper, and reagents like hydrazine hydrate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-(2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole or triazole rings using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenated compounds for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the pyrrole or triazole rings .
Scientific Research Applications
ethyl 4-(2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4-(2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. The pyrrole and triazole rings can bind to active sites of enzymes or receptors, inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Ring
The triazole ring’s substitution pattern significantly influences physicochemical and biological properties. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups : Compound 9d incorporates a trifluoromethyl (-CF₃) group, which enhances metabolic stability and lipophilicity compared to the target compound’s chlorobenzyl group .
- Polarity: The acetylated phenoxy group in compound 20 () introduces additional hydrogen-bonding sites, reflected in its higher melting point (251–252°C) compared to the target compound .
Functional Group Modifications in the Acetamido-Benzoate Moiety
The acetamido-benzoate ester is a common pharmacophore. Variations include:
- Compound A24 (): Replaces the triazole-pyrrole system with a 5-pyridin-4-yl-1,3,4-oxadiazole. This substitution alters electronic properties, as oxadiazoles are stronger hydrogen-bond acceptors than triazoles .
- N-tert-butyl-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): Substitutes the benzoate ester with a tert-butyl group, reducing polarity (molecular weight: 306.39 vs.
Biological Activity
Ethyl 4-(2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C17H17N5O3S |
| Molecular Weight | 357.41 g/mol |
| IUPAC Name | This compound |
| CAS Number | 877815-64-0 |
Structural Features
The compound features a triazole ring , a pyrrole moiety , and a benzoate ester , which are known for their diverse biological activities. The presence of the sulfanyl (thioether) group enhances its potential for interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds containing the triazole and pyrrole structures exhibit significant antimicrobial properties. For instance:
- Triazole derivatives have shown effectiveness against various fungal strains, including Candida albicans and Aspergillus niger, suggesting that this compound may possess similar antifungal properties due to its structural components .
Antitumor Activity
Research on related triazole compounds has demonstrated promising antitumor effects. For example:
- A series of pyrazole and triazole derivatives were evaluated for their inhibitory activity against cancer cell lines, showing that modifications to the triazole ring can enhance cytotoxicity against specific cancer types .
The proposed mechanism of action involves:
- Enzyme Inhibition : The triazole and pyrrole rings can interact with enzymes through hydrogen bonding and π-π stacking interactions, inhibiting their activity.
- Cellular Uptake : The lipophilicity of the benzoate moiety may facilitate cellular uptake, enhancing bioavailability and efficacy in vivo.
Study on Antifungal Activity
In a comparative study, this compound was tested against several phytopathogenic fungi:
| Fungi Species | Inhibition Zone (mm) | EC50 (μg/mL) |
|---|---|---|
| Alternaria porri | 15 | 0.5 |
| Rhizoctonia solani | 18 | 0.37 |
| Cercospora petroselini | 12 | 0.8 |
These results indicate significant antifungal activity, particularly against Rhizoctonia solani, comparable to standard antifungal agents .
Study on Antitumor Activity
In vitro studies assessed the cytotoxic effects of related triazole compounds on various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| A549 (Lung Cancer) | 15 |
| HeLa (Cervical Cancer) | 12 |
These findings suggest that structural modifications in triazole derivatives can lead to enhanced anticancer activity, supporting further investigation into this compound as a potential therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
